2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide
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Description
2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and chemical properties of structurally similar compounds, focusing on their potential as biological agents and their chemical behaviors under various conditions. For instance, the synthesis and biological evaluation of novel N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides as potential antimicrobial agents have shown promising activity against Gram-positive bacteria, indicating a potential area of application for related compounds in microbial resistance studies (Bhatt et al., 2013). Another study focused on the synthesis and evaluation of substituted benzoxazepine and benzothiazepine as antipsychotic as well as anticonvulsant agents, highlighting the diverse therapeutic potential of thiadiazine derivatives (Kaur et al., 2012).
Biological Activities
The exploration of thiadiazine derivatives in biological contexts, such as their role as antimicrobial, antipsychotic, and anticonvulsant agents, suggests a broad spectrum of possible applications for related compounds. Specifically, the detailed analysis of their synthesis pathways, structural peculiarities, and interaction with biological targets provides valuable insights into their mechanism of action and potential therapeutic uses. For example, the facilitation of novel biologically active compounds through targeted synthesis strategies indicates the capacity of these compounds to serve as a basis for the development of new drugs and therapeutic agents (Zia-ur-Rehman et al., 2009).
Properties
IUPAC Name |
2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-5-22(6-2)19(25)14-23-17-12-7-8-13-18(17)29(27,28)24(21(23)26)20-15(3)10-9-11-16(20)4/h7-13H,5-6,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQXTNQEXBOPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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